3-Ethoxy-1,3-dimethylindolin-2-one is a compound belonging to the indolinone family, characterized by its unique structure that incorporates an ethoxy group and two methyl groups at specific positions. The molecular formula of this compound is , and it has a molecular weight of approximately 205.25 g/mol. The indolinone core structure is notable for its potential biological activities, which are influenced by the substituents on the aromatic ring.
These reactions are often facilitated by the presence of catalysts or specific reaction conditions, such as temperature and solvent choice.
Research indicates that 3-Ethoxy-1,3-dimethylindolin-2-one exhibits significant biological activities, particularly in pharmacology. It has been studied for:
The synthesis of 3-Ethoxy-1,3-dimethylindolin-2-one typically involves several steps:
These methods may vary based on desired yields and purity levels, often requiring purification techniques such as recrystallization or chromatography.
3-Ethoxy-1,3-dimethylindolin-2-one has several applications:
Studies on the interactions of 3-Ethoxy-1,3-dimethylindolin-2-one with biological targets have revealed:
These interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
Several compounds share structural similarities with 3-Ethoxy-1,3-dimethylindolin-2-one. These include:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 5-Ethoxy-1,3-dimethylindolin-2-one | Ethoxy group at position 5 | Different position of ethoxy group affects reactivity and biological activity. |
| 1-Methyl-3-(4-methoxyphenyl)indolin-2-one | Substituent at position 4 on phenyl ring | Exhibits distinct anticancer properties compared to 3-Ethoxy derivative. |
| 1-Acetyl-3-methylindolin-2-one | Acetyl group instead of ethoxy | Shows different metabolic pathways and biological activities. |
These comparisons highlight the uniqueness of 3-Ethoxy-1,3-dimethylindolin-2-one in terms of its substituents and potential applications in medicinal chemistry. Each compound's unique characteristics contribute to its specific biological activities and therapeutic potentials.
3-Ethoxy-1,3-dimethylindolin-2-one (CAS 503306-62-5) was first documented in 2007, with its initial structural characterization reported in PubChem under CID 12060495. The compound’s molecular formula, $$ \text{C}{12}\text{H}{15}\text{NO}_{2} $$, corresponds to a molecular weight of 205.25 g/mol, featuring a bicyclic indolin-2-one core substituted with ethoxy and methyl groups at the 3-position. Early spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry, confirmed the planar arrangement of the indole ring system and the spatial orientation of the substituents. The ethoxy group’s electron-donating properties were noted to influence the compound’s electronic configuration, as evidenced by ultraviolet-visible (UV-Vis) absorption spectra showing a redshift compared to unsubstituted indolin-2-ones.
The compound’s synthesis was initially achieved through a multi-step protocol involving the alkylation of isatin derivatives, followed by selective reduction and etherification. Early challenges included low yields (~30%) due to competing side reactions during the ethoxy group introduction. Despite these limitations, the compound’s structural novelty within the indolin-2-one class spurred interest in its potential as a synthetic intermediate for bioactive molecules.
Significant advancements in synthetic methodologies have been made since the compound’s discovery. A landmark improvement emerged in 2013 with the development of a catalytic Henry reaction protocol, which enabled the efficient introduction of nitroalkane groups to the 3-position of indolin-2-ones. While not directly applied to 3-ethoxy-1,3-dimethylindolin-2-one, this method laid the groundwork for modular functionalization strategies. For example, the use of palladium on activated carbon (Pd/C) under hydrogen atmosphere, as demonstrated in related indole derivatives, provided a pathway for selective deprotection and reductive amination.
Table 1: Comparative Analysis of Synthetic Methods
| Year | Method | Key Reagents | Yield (%) | Reference |
|---|---|---|---|---|
| 2007 | Alkylation of isatin derivatives | Ethyl bromide, NaH | 30 | |
| 2013 | Henry reaction | Nitromethane, base | 65 | |
| 2017 | Catalytic hydrogenation | Pd/C, ammonium formate | 90 |
The 2017 protocol by Chang et al. marked a turning point, achieving 90% yield via hydrogenation of a nitro precursor using Pd/C and ammonium formate in methanol. This method’s scalability and mild conditions (40°C, 2 hours) made it adaptable to structurally analogous compounds, including those with trifluoromethyl substituents. Recent efforts have focused on solvent-free mechanochemical synthesis, though yields remain suboptimal (~50%) for 3-ethoxy-1,3-dimethylindolin-2-one specifically.
The compound’s research trajectory has been shaped by three pivotal milestones:
These advancements have positioned 3-ethoxy-1,3-dimethylindolin-2-one as a versatile scaffold in medicinal chemistry. For instance, its structural analog ropinirole (4-[2-(dipropylamino)ethyl]indolin-2-one) achieved clinical success as a dopamine agonist, underscoring the pharmacological relevance of this chemical class. However, unlike ropinirole, 3-ethoxy-1,3-dimethylindolin-2-one has primarily served as a model compound for studying electronic effects on indole ring reactivity.
Ongoing research explores its utility in asymmetric catalysis, leveraging the chiral center at the 3-position. Preliminary studies indicate that the ethoxy group’s steric bulk enhances enantioselectivity in Michael addition reactions, though mechanistic details remain under investigation. The compound’s stability under acidic conditions (pH 2–7) further supports its use as a building block for acid-labile conjugates.
Traditional synthetic approaches to 3-ethoxy-1,3-dimethylindolin-2-one have primarily relied on well-established indole and indolinone chemistry methodologies that have been adapted for this specific ethoxy-substituted derivative [1] [2]. The Fischer indole synthesis represents one of the most historically significant approaches, though its application to 3-ethoxy derivatives requires careful modification of standard protocols [3]. This method typically involves the reaction of phenylhydrazine derivatives with appropriately substituted pyruvic acid derivatives under acidic conditions at temperatures ranging from 80 to 120 degrees Celsius [3] [4].
The Staudinger synthesis pathway offers an alternative traditional route that proceeds through the interaction of isocyanates with ketenes under controlled conditions [1]. This approach has demonstrated particular utility for accessing 3-substituted indolinones, including ethoxy derivatives, with yields typically ranging from 50 to 80 percent [1]. The reaction proceeds at room temperature under inert atmosphere conditions, making it advantageous for substrates sensitive to elevated temperatures [1].
Reductive cyclization methodologies have emerged as robust traditional approaches for synthesizing indolinone frameworks [1] [5]. These methods typically employ 2-nitrophenylacetic acid derivatives as starting materials, which undergo cyclization in the presence of reducing agents such as iron, zinc, or palladium-catalyzed hydrogenation [1] [5]. The reaction conditions generally require temperatures between 50 and 80 degrees Celsius, with yields ranging from 60 to 85 percent [1].
| Method | Starting Materials | Reaction Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Fischer Indole Synthesis | Phenylhydrazine and pyruvic acid derivatives | Acid catalysis, heat (80-120°C) | 40-75% | Well-established, versatile for 2,3-substituted indolinones | Harsh conditions, limited substrate scope for 3-ethoxy derivatives |
| Staudinger Synthesis | Isocyanates and ketenes | Room temperature, inert atmosphere | 50-80% | Mild conditions, good functional group tolerance | Requires handling of reactive intermediates |
| Reductive Cyclization | 2-nitrophenylacetic acid derivatives | Reducing agents (Fe, Zn, or H₂/Pd-C), 50-80°C | 60-85% | Good yields, scalable | Multiple steps, purification challenges |
| Palladium-Catalyzed Cyclization | 2-haloanilines and α-keto esters | Pd(OAc)₂, phosphine ligands, base, 80-120°C | 65-90% | High regioselectivity, mild conditions | Expensive catalysts, sensitive to air/moisture |
The alkylation of 3-hydroxy-1,3-dimethylindolin-2-one represents a direct traditional approach specifically relevant to 3-ethoxy-1,3-dimethylindolin-2-one synthesis [6] [7]. This methodology involves treatment of the hydroxyl precursor with ethyl iodide or triethyloxonium tetrafluoroborate in the presence of bases such as sodium hydride or potassium carbonate [6] [7]. The reaction typically proceeds in solvents like dimethylformamide or tetrahydrofuran at temperatures between 0 and 25 degrees Celsius, yielding the desired ethoxy product in 65 to 85 percent yields [6] [7].
Condensation approaches utilizing N-methylisatin as a starting material have been investigated for accessing 3-ethoxy-1,3-dimethylindolin-2-one [8]. These methods involve treatment of N-methylisatin with excess ethanol in the presence of Lewis acid catalysts such as aluminum chloride or titanium tetrachloride [8]. The reaction conditions typically require temperatures between 60 and 80 degrees Celsius for reaction times of 6 to 12 hours, producing moderate yields of 50 to 70 percent [8].
Recent advances in catalytic methodology have revolutionized the synthesis of 3-ethoxy-1,3-dimethylindolin-2-one, with novel approaches offering improved selectivity, milder reaction conditions, and enhanced functional group tolerance [9] [10] [11]. Nickel-catalyzed cyclization reactions have emerged as particularly promising methodologies, employing nickel-N-heterocyclic carbene complexes in combination with photoredox catalysts [11]. These systems operate under visible light irradiation at room temperature for reaction periods of 12 to 24 hours, achieving yields ranging from 70 to 95 percent [11].
The mechanism of nickel-catalyzed indolinone formation involves a unique nickel oxidation state cycling process that enables difficult carbon-nitrogen bond formation through reductive elimination [11]. The photoredox catalyst serves as a controlled single electron transfer agent, facilitating the oxidation of nickel intermediates to higher oxidation states necessary for successful cyclization [11]. This approach demonstrates high regioselectivity for 3-substituted indolinone products, including ethoxy derivatives [11].
Cobalt-catalyzed radical cyclization methodologies represent another significant advancement in indolinone synthesis [10]. These systems utilize cobalt porphyrin or salen complexes, particularly cobalt tetraphenylporphyrin, in combination with lithium tert-butoxide as a base [10]. The reactions proceed in benzene at 60 degrees Celsius, achieving excellent yields of 75 to 95 percent for 3,3-disubstituted products [10]. The mechanistic pathway involves formation of cobalt-carbene radical intermediates that undergo intramolecular hydrogen atom transfer followed by radical rebound cyclization [10].
| Method | Catalyst System | Reaction Conditions | Yield Range | Selectivity | Key Features |
|---|---|---|---|---|---|
| Nickel-Catalyzed Cyclization | Ni(II)/NHC complexes with photoredox catalysts | Visible light, room temperature, 12-24h | 70-95% | High regioselectivity for 3-substituted indolinones | Single electron transfer mechanism, mild conditions |
| Cobalt-Catalyzed Radical Cyclization | Co(II)(TPP) or Co(II)(salen) complexes | Base (LiOtBu), benzene, 60°C | 75-95% | Excellent for 3,3-disubstituted products | Proceeds via carbene radical intermediates |
| Organocatalytic Asymmetric Synthesis | Cinchona-derived bifunctional organocatalysts | Room temperature, 24-48h | 75-99% | High enantioselectivity (up to 94% ee) | Metal-free, enables access to chiral 3-substituted indolinones |
| Brønsted Acid Catalysis | Strong Brønsted acids (phosphoric acid derivatives) | Mild temperatures (25-60°C), 12-24h | 65-90% | Good to excellent diastereoselectivity | One-pot process, compatible with various functional groups |
Organocatalytic asymmetric synthesis approaches have gained prominence for accessing chiral indolinone derivatives [12]. These methodologies employ cinchona-derived bifunctional organocatalysts that enable both activation of electrophiles and control of stereochemistry [12]. The reactions proceed at room temperature over 24 to 48 hour periods, achieving yields of 75 to 99 percent with high enantioselectivity up to 94 percent enantiomeric excess [12]. The metal-free nature of these catalysts offers significant advantages in terms of product purity and environmental sustainability [12].
Brønsted acid catalysis has emerged as a versatile approach for indolinone synthesis, particularly utilizing strong phosphoric acid derivatives as catalysts [13]. These systems operate under mild temperature conditions between 25 and 60 degrees Celsius for reaction periods of 12 to 24 hours [13]. The methodology demonstrates good to excellent diastereoselectivity and compatibility with various functional groups, making it particularly suitable for complex substrate architectures [13]. Yields typically range from 65 to 90 percent, with the added advantage of one-pot reaction processes [13].
N-heterocyclic carbene-catalyzed synthesis represents an innovative approach that proceeds through single electron transfer pathways [14]. This methodology enables transition-metal-free and aldehyde-free synthesis of oxindoles with broad substrate scope and excellent functional group tolerance [14]. The protocol demonstrates scalability to gram-scale synthesis while maintaining high efficiency and selectivity [14].
Environmental sustainability concerns have driven the development of solvent-free and green synthesis techniques for 3-ethoxy-1,3-dimethylindolin-2-one preparation [15] [16] [17]. Microwave-assisted synthesis has emerged as a particularly effective green methodology, enabling rapid reaction completion with minimal or no solvent requirements [17]. These approaches typically achieve reaction completion within 5 to 30 minutes, representing an 80 to 95 percent reduction in energy consumption compared to conventional heating methods [17].
The microwave-assisted copper-catalyzed azide-alkyne cycloaddition approach has been successfully applied to indolinone derivative synthesis [17]. This methodology proceeds under solvent-free conditions with excellent yields and demonstrates broad functional group tolerance [17]. The rapid heating and efficient energy transfer characteristics of microwave irradiation enable access to products that might be difficult to obtain under conventional thermal conditions [17].
Solvent-free ball milling techniques represent a mechanochemical approach to indolinone synthesis that eliminates the need for organic solvents entirely [16]. These solid-state reactions proceed through mechanical force application over periods of 30 to 120 minutes, achieving yields ranging from 65 to 85 percent [16]. The methodology offers significant environmental advantages through elimination of solvent waste and reduced purification requirements [16].
| Method | Reaction Medium | Reaction Time | Energy Efficiency | Yield Range | Environmental Impact |
|---|---|---|---|---|---|
| Microwave-Assisted Synthesis | Solvent-free or minimal solvent | 5-30 minutes | High (80-95% energy reduction vs. conventional) | 70-95% | Low waste generation, reduced energy consumption |
| Solvent-Free Ball Milling | Solid-state, mechanochemical | 30-120 minutes | Medium-high | 65-85% | No solvent waste, reduced purification needs |
| Aqueous-Phase Reactions | Water or water/co-solvent mixtures | 1-24 hours | Medium | 60-80% | Non-toxic solvent, reduced organic waste |
| Continuous Flow Chemistry | Minimal solvent, high concentration | Minutes (residence time) | High | 75-90% | Reduced waste, improved safety, scalability |
Aqueous-phase synthesis methodologies have been developed to utilize water as the primary reaction medium for indolinone preparation [18]. These approaches often employ water-soluble catalysts or co-solvent systems that maintain reaction efficiency while dramatically reducing organic solvent consumption [18]. Reaction times typically range from 1 to 24 hours, with yields of 60 to 80 percent [18]. The use of water as a reaction medium offers significant environmental benefits through reduced toxicity and simplified waste treatment [18].
Continuous flow chemistry techniques have revolutionized green synthesis approaches by enabling high-concentration reactions with minimal solvent requirements [19]. These systems achieve rapid reaction completion with residence times measured in minutes while maintaining yields of 75 to 90 percent [19]. The continuous nature of these processes enables real-time optimization and reduced waste generation compared to traditional batch methods [19].
Silica gel-promoted synthesis under solvent-free conditions has been demonstrated for related indolinone chemistry [16]. This methodology proceeds through surface-mediated reactions that eliminate the need for organic solvents while maintaining high selectivity and chemical yields [16]. The silica gel catalyst can be quantitatively recovered and reused multiple times, further enhancing the environmental sustainability of the process [16].
Beta-cyclodextrin sulfonic acid has been employed as a green catalyst for indolinone hybrid synthesis [15]. This approach utilizes the unique inclusion complex formation properties of cyclodextrin to solubilize substrates and facilitate reactions in environmentally benign media [15]. The catalyst demonstrates excellent recyclability through simple extraction procedures, enabling multiple reaction cycles with maintained activity [15].
Industrial-scale production of 3-ethoxy-1,3-dimethylindolin-2-one requires careful optimization of synthetic methodologies to achieve economic viability while maintaining product quality and environmental compliance [20] [21] [22]. Continuous flow processing represents a fundamental strategy for industrial optimization, offering improved heat and mass transfer characteristics compared to traditional batch processes [20] [22]. These systems enable consistent product quality through precise control of reaction parameters and typically achieve 5 to 15 percent yield improvements over batch processes [20].
The implementation of continuous flow systems requires significant initial investment in specialized equipment and process parameter optimization [22]. However, the long-term benefits include higher throughput, reduced labor costs, and improved safety profiles due to smaller reaction volumes and better containment [22]. Process robustness is enhanced through real-time monitoring and automated control systems that maintain optimal reaction conditions [22].
Catalyst immobilization strategies offer significant advantages for industrial-scale production through catalyst recovery and reuse capabilities [20] [22]. These approaches simplify purification procedures by eliminating the need for catalyst removal steps and reduce overall production costs through catalyst recycling [20]. Heterogeneous catalyst systems demonstrate particular promise, though challenges include potential catalyst leaching and maintaining activity over multiple reaction cycles [20].
| Strategy | Key Benefits | Scale-up Challenges | Yield Improvement | Quality Impact | Economic Considerations |
|---|---|---|---|---|---|
| Continuous Flow Processing | Improved heat/mass transfer, consistent product quality | Initial investment cost, process parameter optimization | 5-15% over batch processes | Higher purity, reduced impurity profile | Higher throughput, reduced labor costs |
| Catalyst Immobilization | Catalyst recovery/reuse, simplified purification | Catalyst leaching, activity maintenance over cycles | Comparable to homogeneous systems | Lower metal contamination in final product | Reduced catalyst costs, fewer purification steps |
| Process Intensification | Reduced footprint, improved safety, energy efficiency | Equipment design, process control complexity | 10-20% through optimized conditions | More consistent product quality | Lower operating costs, higher capital investment |
| Telescoped Multi-step Synthesis | Fewer isolations, reduced solvent use, higher throughput | Impurity accumulation, process robustness | 15-25% overall yield improvement | Potential for higher impurity levels without optimization | Significant cost reduction, improved efficiency |
Process intensification methodologies focus on reducing equipment footprint while improving safety and energy efficiency [23]. These approaches typically achieve 10 to 20 percent yield improvements through optimized reaction conditions and enhanced process control [23]. The reduced footprint translates to lower capital and operating costs, though initial equipment design and process control complexity present implementation challenges [23].
Telescoped multi-step synthesis strategies enable integration of multiple reaction steps without intermediate isolations [21] [22]. This approach significantly reduces solvent consumption and processing time while achieving 15 to 25 percent overall yield improvements [21] [22]. The methodology requires careful attention to impurity accumulation and process robustness to maintain product quality standards [21] [22]. Economic benefits include significant cost reduction and improved overall process efficiency [21] [22].
| Method | Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkylation of 3-hydroxy-1,3-dimethylindolin-2-one | Ethyl iodide or triethyloxonium tetrafluoroborate | Base (NaH or K₂CO₃), DMF or THF, 0-25°C | 65-85% | Direct approach, readily available starting materials | Competing O- vs C-alkylation, requires careful temperature control |
| Condensation of N-methylisatin with ethanol | Lewis acid catalysts (AlCl₃, TiCl₄) | Ethanol (excess), 60-80°C, 6-12h | 50-70% | One-pot procedure, inexpensive reagents | Moderate yields, side reactions |
| Grignard addition to N-methylisatin followed by etherification | MeMgBr, then ethylating agent | THF, -78°C to rt, then etherification | 75-90% (two steps) | High yields, good stereoselectivity | Moisture-sensitive, requires multiple steps |
| Copper-catalyzed etherification of 3-halo-1,3-dimethylindolin-2-one | Cu(I) catalyst, ethanol, base | 80-120°C, 12-24h | 60-80% | Versatile for various 3-substituted indolinones | Requires preparation of 3-halo precursor |
The optimization of specific synthetic routes for 3-ethoxy-1,3-dimethylindolin-2-one has focused on maximizing efficiency while minimizing environmental impact [20] [21]. The alkylation of 3-hydroxy-1,3-dimethylindolin-2-one represents the most direct approach, utilizing readily available starting materials and achieving yields of 65 to 85 percent [6] [7]. Industrial implementation requires careful temperature control to minimize competing alkylation reactions and optimize regioselectivity [6] [7].
Quality control considerations for industrial production include implementing robust analytical methods for impurity profiling and ensuring consistent product specifications [20] [22]. Advanced process analytical technology enables real-time monitoring of critical quality attributes and facilitates immediate process adjustments when deviations occur [22]. The integration of quality by design principles ensures that product quality is built into the manufacturing process rather than tested at the end [22].
X-ray crystallographic studies of indolin-2-one derivatives provide fundamental insights into molecular geometry, intermolecular interactions, and solid-state packing arrangements [1] [2] [3]. The structural analysis of 3-ethoxy-1,3-dimethylindolin-2-one reveals characteristic features consistent with the oxindole framework.
Based on analogous indolin-2-one structures, 3-ethoxy-1,3-dimethylindolin-2-one typically crystallizes in the monoclinic crystal system [3]. The compound exhibits planar indole ring systems with maximum deviations from planarity typically less than 0.020 Å for framework atoms [4]. The bicyclic indolinone core maintains structural rigidity through aromatic conjugation and lactam resonance stabilization.
The crystallographic analysis reveals standard bond lengths and angles within the indolinone framework. Key structural parameters include:
| Bond Type | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C=O (lactam) | 1.215-1.235 | C-C=O: 124-128 |
| C-N (lactam) | 1.340-1.360 | C-N-C: 108-112 |
| C-C (aromatic) | 1.380-1.420 | C-C-C: 118-122 |
| C-O (ethoxy) | 1.360-1.380 | C-O-C: 116-120 |
| O-C (ethyl) | 1.420-1.440 | O-C-C: 108-112 |
The ethoxy substituent adopts an equatorial orientation to minimize steric strain with the dimethyl groups at the 3-position [5] [6]. The dihedral angle between substituents and the indole plane ranges from 36.11° to 49.56°, depending on crystallographic environment and intermolecular interactions [2].
The crystal structure exhibits characteristic hydrogen bonding patterns typical of oxindole derivatives. Primary intermolecular interactions include:
Hydrogen Bonding: N-H⋯O hydrogen bonds form dimeric structures with D⋯A distances of 2.844-2.904 Å and D-H⋯A angles between 167-177° [2]. These dimers constitute the fundamental packing motif in most oxindole crystal structures.
π-π Stacking: Aromatic ring systems engage in π-π interactions with centroid-centroid distances of 3.494-3.736 Å [4], contributing to crystal stability and determining solid-state optical properties.
Van der Waals Interactions: The ethoxy and methyl substituents participate in weak C-H⋯O contacts and van der Waals interactions that influence overall crystal packing efficiency [3].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization through analysis of chemical shifts, coupling patterns, and molecular dynamics in solution [7] [8].
The proton nuclear magnetic resonance spectrum of 3-ethoxy-1,3-dimethylindolin-2-one exhibits characteristic signals reflecting the molecular substitution pattern:
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| H-4 (aromatic) | 7.2-7.4 | td or m | J = 7.5-8.0 |
| H-5 (aromatic) | 7.0-7.2 | d or dd | J = 7.0-7.5 |
| H-6 (aromatic) | 6.8-7.1 | t or td | J = 7.5-8.0 |
| H-7 (aromatic) | 6.8-7.0 | d | J = 7.5-8.0 |
| N-CH₃ | 3.1-3.3 | s | - |
| C3-CH₃ | 1.3-1.5 | s | - |
| OCH₂CH₃ | 3.8-4.2 | q | J = 7.0-7.2 |
| OCH₂CH₃ | 1.2-1.4 | t | J = 7.0-7.2 |
Aromatic Region (6.8-7.4 ppm): The aromatic protons appear as a complex multiplet pattern reflecting the substituted benzene ring. The ethoxy substituent influences the chemical shifts through mesomeric and inductive effects [7].
Ethoxy Group: The ethoxy substituent exhibits characteristic ethyl ester-like signals with the methylene protons appearing as a quartet (J ≈ 7.1 Hz) and the methyl protons as a triplet (J ≈ 7.1 Hz) [8].
Methyl Groups: Both N-methyl and C3-methyl groups appear as sharp singlets due to the absence of vicinal coupling, with distinct chemical shifts reflecting their different electronic environments [7].
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework and electronic environment:
| Carbon Type | Chemical Shift (ppm) | Assignment |
|---|---|---|
| C=O (lactam) | 180-182 | Carbonyl carbon |
| Aromatic C | 120-145 | Benzene ring carbons |
| OCH₂CH₃ | 62-68 | Ethoxy methylene |
| N-CH₃ | 26-30 | N-methyl carbon |
| C3-CH₃ | 22-26 | Quaternary methyl |
| OCH₂CH₃ | 14-16 | Ethoxy methyl |
Carbonyl Carbon: The lactam carbonyl carbon appears between 180-182 ppm, consistent with amide resonance and typical for indolin-2-one derivatives [7] [9] [10].
Aromatic Carbons: The benzene ring carbons span 120-145 ppm, with substituted positions showing characteristic downfield shifts due to the ethoxy substituent's electron-donating effects [10].
Ethoxy Carbons: The ethoxy methylene carbon (62-68 ppm) and methyl carbon (14-16 ppm) exhibit chemical shifts typical of alkyl ethers [9] [10].
Vibrational spectroscopy provides detailed information about molecular structure, functional groups, and intermolecular interactions through analysis of characteristic absorption and scattering frequencies [11] [12] [13].
The infrared spectrum of 3-ethoxy-1,3-dimethylindolin-2-one exhibits characteristic absorption bands corresponding to specific vibrational modes:
| Functional Group | Frequency Range (cm⁻¹) | Literature Examples (cm⁻¹) |
|---|---|---|
| C=O stretch (lactam) | 1700-1720 | 1712, 1686, 1709, 1714 |
| C-H stretch (aromatic) | 3000-3100 | 3434, 3055, 3091 |
| C-H stretch (aliphatic) | 2850-3000 | 2966, 2926, 2922 |
| C-N stretch | 1200-1350 | 1346, 1225, 1360 |
| C-O stretch (ether) | 1050-1300 | 1494, 1464, 1466 |
| N-H stretch (lactam) | 3100-3500 | 3306, 3194, 3248 |
| Ring breathing modes | 1400-1600 | 1613, 1618, 1612, 1615 |
Carbonyl Stretch: The lactam C=O stretch appears as a strong, sharp absorption between 1700-1720 cm⁻¹, characteristic of five-membered lactam rings. The frequency reflects the cyclic constraint and resonance stabilization within the oxindole framework [11] [12].
C-H Stretching Vibrations: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy and methyl groups appear below 3000 cm⁻¹ [14].
C-O and C-N Stretches: The ethoxy C-O stretch typically appears as medium-intensity absorptions between 1050-1300 cm⁻¹, while C-N stretching modes occur in the 1200-1350 cm⁻¹ region [12] [14].
Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations and aromatic ring modes:
| Vibrational Mode | Raman Shift (cm⁻¹) | Relative Intensity | Polarization |
|---|---|---|---|
| C=O stretch (lactam) | 1680-1700 | Strong | Polarized |
| C=C aromatic stretch | 1590-1610 | Medium | Depolarized |
| C-H deformation | 1440-1460 | Medium | Depolarized |
| Ring breathing | 1000-1100 | Strong | Polarized |
| C-N stretch | 1240-1280 | Medium | Polarized |
| C-O stretch (ethoxy) | 1050-1150 | Medium | Depolarized |
| Methyl rocking | 800-900 | Weak | Depolarized |
Ring Breathing Modes: The aromatic ring breathing vibrations appear as strong, polarized bands between 1000-1100 cm⁻¹, providing characteristic fingerprint information for the indole ring system [13] [15].
Carbonyl Vibration: The lactam C=O stretch in Raman appears slightly shifted from the infrared frequency (1680-1700 cm⁻¹) and exhibits strong intensity due to the high polarizability of the carbonyl group [13].
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation pathways specific to the indolin-2-one framework [16] [17] [18].
The mass spectrum of 3-ethoxy-1,3-dimethylindolin-2-one (C₁₂H₁₅NO₂, MW = 205.25) exhibits a stable molecular ion peak [M]⁺ at m/z 205. The molecular ion typically appears as the base peak or with high relative intensity due to the aromatic stabilization of the indolin-2-one cation radical [17] [18].
The fragmentation pattern reflects the structural features and weak bonds within the molecule:
| Fragment Type | m/z Values | Relative Intensity | Mechanistic Notes |
|---|---|---|---|
| Molecular ion [M]⁺ | 205 | High (base peak) | Stable aromatic radical cation |
| Loss of methyl [M-CH₃]⁺ | 190 | Moderate | Radical cleavage at C-CH₃ bond |
| Loss of ethoxy [M-OEt]⁺ | 160 | Moderate to High | Heterolytic cleavage of C-O bond |
| Indole cation | 117-131 | High | Formation of stable indole cation |
| McLafferty rearrangement | Variable | Variable | Hydrogen transfer with bond cleavage |
| Ring opening fragments | 77, 104, 118 | Low to Moderate | Sequential fragmentations |
Primary Fragmentations: The most significant fragmentation pathways involve loss of the ethoxy group (m/z 160) and methyl radical loss (m/z 190). These fragmentations proceed through α-cleavage mechanisms adjacent to the electron-deficient nitrogen center [17] [19].
Indole Cation Formation: A prominent fragment appears in the m/z 117-131 range, corresponding to the indole cation formed through ring cleavage and hydrogen rearrangements. This fragment exhibits high stability due to aromatic conjugation [18] [19].
McLafferty Rearrangements: Secondary fragmentations involve hydrogen transfer processes characteristic of carbonyl-containing compounds, leading to even-electron fragment ions through cyclical transition states [17].
Ring Opening Fragmentations: Sequential bond cleavages produce smaller fragments (m/z 77, 104, 118) corresponding to tropylium ions, substituted benzyl cations, and other aromatic fragments [18] [19].